2,4,6-Trimethoxypyridine

Übersicht

Beschreibung

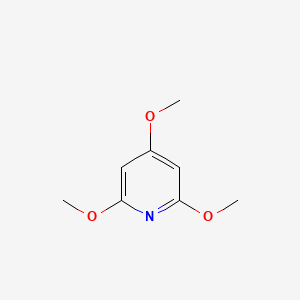

2,4,6-Trimethoxypyridine is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, where three methoxy groups are substituted at the 2, 4, and 6 positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Trimethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups, forming this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Key Reaction Pathways

-

Hantzsch’s Dihydropyridine Synthesis :

Ethyl acetoacetate, acetaldehyde, and ammonia react in a 2:1:1 ratio to form the compound. This method is analogous to standard dihydropyridine syntheses . -

Acetone-Ammonia Reaction :

Acetone or its derivatives (e.g., mesityl oxide, diacetone alcohol) react with ammonia under high-temperature conditions (300–475°C) in the presence of dehydrogenation catalysts (e.g., platinum, palladium oxides). The reaction yields a mixture containing 2,4,6-Trimethylpyridine, which is purified via distillation .

Table 1: Synthesis Methods Comparison

| Method | Reactants | Catalysts | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch’s Synthesis | Ethyl acetoacetate, acetaldehyde, ammonia | None specified | Moderate | |

| Acetone-Ammonia | Acetone, ammonia | Platinum, palladium oxides | High |

Oxidation Reactions

-

Methyl Group Oxidation :

Potassium permanganate oxidizes the methyl groups to form collidinic acid (2,4,6-trimethylpyridinium-3-carboxylic acid). This reaction highlights the stability of the pyridine ring core . -

Hydrothermal Oxidation :

Under hydrothermal conditions, copper(II) mediates the stepwise oxidation of methyl groups to pyridinecarboxylates. The reaction proceeds through intermediate complexes, forming carboxylate groups at the 3-position of the pyridine ring .

Acid-Base Chemistry

-

Non-Nucleophilic Base :

The compound acts as a weak base, binding hydrogen halides (HX) during dehydrohalogenation reactions. This property is critical in facilitating elimination reactions without participating as a nucleophile .

Dehydrohalogenation

2,4,6-Trimethylpyridine is used to neutralize HX byproducts in elimination reactions (e.g., E2 mechanisms). Its steric bulk and weak basicity prevent side reactions, making it a preferred scavenger in halide elimination processes .

Ligand Chemistry

The compound serves as a precursor for ligand synthesis. Oxidation or functionalization of its methyl groups generates carboxylate or amide derivatives, which are used in coordination chemistry and catalysis .

Physical and Analytical Data

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

2,4,6-Trimethoxypyridine is frequently utilized as a reagent in various chemical reactions. It participates in the synthesis of diverse organic compounds including trichloro(this compound)Au(III) complexes. This complex has been studied for its potential as an anticancer agent due to its ability to inhibit cell growth at low concentrations in Saccharomyces cerevisiae, a model organism for drug resistance studies .

Peptide Synthesis

The compound serves as a crucial component in solid-phase peptide synthesis. It acts as a protective group during the synthesis process, facilitating the formation of peptide bonds and improving the yield of desired products .

Medicinal Chemistry

Investigating Biological Effects

Research has indicated that this compound can affect neurotransmitter systems. A study demonstrated that this compound influences the osmiophilia of synaptic vesicles in rat pineal glands, suggesting its role in monoamine depletion rather than direct chemical blockage . This property may have implications for understanding neurochemical pathways and developing treatments for related disorders.

Anticancer Properties

The trichloro(this compound)Au(III) complex has shown promise as an anticancer agent. Animal tests indicated significant uptake in tumor cells and a high cytotoxic effect on yeast cells at low concentrations. The IC50 value was determined to be around 12 mM, highlighting its potential for further development in cancer therapies .

Material Science

Nanoporous Materials

In material science, this compound is used to functionalize nanoporous materials such as MCM-41. The functionalization enhances the properties of these materials for drug delivery systems. Studies have shown that gold complexes grafted onto these materials can effectively inhibit cell growth and demonstrate stability in biological environments .

Catalysis

The compound has been employed in catalytic processes due to its ability to stabilize transition states and facilitate reactions under mild conditions. Its role as a Lewis base allows it to participate effectively in various catalytic cycles .

Case Studies

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethoxypyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

2,4,6-Trimethylpyridine: Contains methyl groups instead of methoxy groups at the 2, 4, and 6 positions.

Uniqueness

2,4,6-Trimethoxypyridine is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions. Compared to its analogs, this compound may exhibit different biological activities and applications due to these structural differences .

Biologische Aktivität

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a sulfonamide group attached to an indole derivative, which is known to influence its biological activity. The structure can be represented as follows:

| Component | Structure |

|---|---|

| Indole Ring | Indole |

| Sulfonamide | Sulfonamide |

Antimicrobial Properties

Research indicates that derivatives of 3-phenylpropanoic acid exhibit antimicrobial activity. For instance, chlorinated derivatives have shown effectiveness against various pathogens, suggesting that modifications in the structure can enhance bioactivity . The indole moiety is often associated with antimicrobial effects, which may also apply to this compound.

Cytotoxicity

Studies have demonstrated that related compounds, such as 2-amino-3-cyano-dihydroindol-5-ones, exhibit cytotoxic properties in different biological test systems. This suggests that 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid may possess similar cytotoxic effects against cancer cell lines .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors, potentially affecting metabolic pathways.

- Cell Cycle Arrest : Some studies suggest that indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Activity

A study published in Nature highlighted the effectiveness of phenylpropanoic acid derivatives against bacterial strains. The results demonstrated a significant reduction in bacterial growth when treated with these compounds, indicating their potential as antibiotic agents .

Study 2: Cytotoxic Effects

In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, suggesting a promising therapeutic index for further development .

Eigenschaften

IUPAC Name |

2,4,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUYTITXRVKOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457535 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-88-7 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4,6-Trimethoxypyridine utilized in organic synthesis?

A: this compound serves as a valuable reagent in Friedel-Crafts reactions involving indole derivatives. For instance, it reacts with 1-benzylindole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride, yielding 3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid as the sole product in high yield [, ]. This compound can be further transformed into biologically relevant molecules like olivacine and ellipticine, which are of interest for their potential medicinal properties.

Q2: Can this compound act as a ligand in metal-catalyzed reactions?

A: Yes, research has identified this compound as an efficient ligand for palladium-catalyzed ortho-C-H amination reactions []. Notably, it promotes the amination of benzamides and triflyl-protected benzylamines, demonstrating its utility in facilitating challenging C-H activation processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.